molecular formula C10H9BrN2O B3329973 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one CAS No. 651780-46-0

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Cat. No.: B3329973
CAS No.: 651780-46-0
M. Wt: 253.09 g/mol
InChI Key: CENOHIFSIOVFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is 251.98983 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-3-methylindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENOHIFSIOVFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731032
Record name 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651780-46-0
Record name 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one CAS 651780-46-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (CAS 651780-46-0): Synthesis, Characterization, and Applications for the Research Professional

Introduction: Navigating Isomeric Complexity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in the development of therapeutic agents, particularly protein kinase inhibitors.[1] The functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (CAS 651780-46-0) is a key intermediate in this field.

A critical point of clarification for the researcher is the distinction between this N1-acylated indazole and its C3-acylated isomer, 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2). While structurally similar, the point of attachment of the acetyl group dramatically influences the molecule's reactivity and its utility as a synthetic building block. This guide will focus exclusively on the N1-acylated isomer, providing a detailed exploration of its synthesis, properties, and potential applications, grounded in the principles of synthetic and medicinal chemistry.

Physicochemical and Structural Properties

The properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are dictated by its N-acylindazole structure. The introduction of the acetyl group at the N1 position withdraws electron density from the pyrazole ring, influencing its aromaticity and the reactivity of the entire molecule.

Core Structural Information

Below is a diagram illustrating the chemical structure of the target molecule.

Caption: Chemical structure of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the molecule.

PropertyValueSource
CAS Number 651780-46-0[2]
Molecular Formula C₁₀H₉BrN₂O[2]
Molecular Weight 253.09 g/mol [2]
Canonical SMILES CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C[2]
InChI Key CENOHIFSIOVFMZ-UHFFFAOYSA-N[2]
XLogP3-AA 2.5[2]
Appearance Predicted to be a solid at room temperatureN/A
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is achieved through the N-acylation of its precursor, 5-Bromo-3-methyl-1H-indazole (CAS 552331-16-5).[3] The regioselectivity of the acylation (N1 vs. N2) is a critical consideration in the experimental design.

Synthetic Workflow

The most direct route involves the reaction of 5-Bromo-3-methyl-1H-indazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 isomers. Generally, in the absence of a directing group, acylation of indazoles tends to favor the N1 position due to thermodynamic stability.

Caption: General synthetic workflow for N-acylation of 5-Bromo-3-methyl-1H-indazole.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the N-acylation of an indazole, adapted from standard organic synthesis methodologies.

  • Reaction Setup: To a solution of 5-Bromo-3-methyl-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as Triethylamine (1.5 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired N1-acylated product.

Spectroscopic Characterization (Predicted)

While experimentally verified spectra for this specific compound are not widely published, the following predictions are based on the known spectroscopic behavior of N-acylindazoles and can serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group at the C3 position, and the methyl protons of the acetyl group. The chemical shift of the acetyl methyl protons will be a key indicator of N-acylation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HH-4
~7.5-7.7dd1HH-6
~7.3-7.5d1HH-7
~2.8s3HN-COCH₃
~2.6s3HC3-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will be characterized by signals for the aromatic carbons, the two methyl carbons, and a downfield signal for the carbonyl carbon.

Chemical Shift (δ, ppm)Assignment
~170C=O
~140-145C-3, C-7a
~115-130Aromatic CH & C-Br
~120-125C-3a
~25N-COCH₃
~15C3-CH₃
Mass Spectrometry (Predicted)

Mass spectrometry should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/zInterpretation
252/254[M]⁺ (Molecular ion peak with bromine isotopic pattern)
210/212[M-COCH₂]⁺ (Fragment ion from loss of ketene)

Reactivity and Synthetic Utility

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a versatile intermediate for further chemical modifications.

  • Cross-Coupling Reactions: The bromine atom at the C5 position serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

  • N-Deacetylation: The N-acetyl group can be removed under specific conditions to regenerate the N-H of the indazole, which can be useful for subsequent N-alkylation or N-arylation reactions.

  • Modification of the C3-Methyl Group: While less common, the methyl group at the C3 position can potentially undergo functionalization, although this may require specific activating conditions.

Potential Applications in Drug Development

As an intermediate, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is not typically an active pharmaceutical ingredient (API) itself. However, its utility lies in its ability to be transformed into more complex molecules with potential therapeutic applications. The indazole core is a key feature in many kinase inhibitors, and this compound provides a scaffold that can be elaborated to target specific kinases involved in diseases such as cancer. The bromo-substituent is particularly valuable for building molecular complexity through cross-coupling chemistry.

Conclusion

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug discovery. A clear understanding of its synthesis, properties, and reactivity, particularly in contrast to its C3-acylated isomer, is essential for its effective use in the laboratory. This guide provides a comprehensive overview to support the design and execution of synthetic strategies employing this important building block.

References

  • 1-(5-bromo-1H-indazol-3-yl)ethan-1-one - C9H7BrN2O | CSSB00010178523. Chemspace. [Link]

  • Sapeta, K. and Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Science of Synthesis. [Link]

Sources

An In-depth Technical Guide to 1-acetyl-5-bromo-3-methylindazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-acetyl-5-bromo-3-methylindazole, a substituted indazole derivative of significant interest in medicinal chemistry. Due to its limited availability in commercial catalogs, this guide focuses on its synthesis from the readily available precursor, 5-bromo-3-methyl-1H-indazole. We will delve into the chemical properties, a detailed synthetic protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Introduction to the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] These aromatic heterocyclic compounds are bioisosteres of indoles and can form key interactions with biological targets, such as the hinge region of protein kinases.[2] This has led to the development of several FDA-approved drugs containing the indazole core, including the kinase inhibitors Pazopanib and Axitinib.[1] The functionalization of the indazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Chemical Structure and Molecular Weight

The chemical structure of 1-acetyl-5-bromo-3-methylindazole consists of a 5-bromo-3-methyl-1H-indazole core that has been acetylated at the N1 position of the pyrazole ring.

Chemical Structure of 1-acetyl-5-bromo-3-methylindazole:

Caption: Chemical structure of 1-acetyl-5-bromo-3-methylindazole.

The molecular formula for 1-acetyl-5-bromo-3-methylindazole is C10H9BrN2O. Its calculated molecular weight is presented in the table below.

Physicochemical Properties

While experimental data for 1-acetyl-5-bromo-3-methylindazole is not widely available, its properties can be predicted based on the known precursor, 5-bromo-3-methyl-1H-indazole, and the addition of an acetyl group.

PropertyValue (Predicted)Source
Molecular Formula C10H9BrN2O-
Molecular Weight 253.10 g/mol -
Appearance Likely a solid[3]
Boiling Point >341.4 ± 22.0 °CBased on precursor[3]
pKa Lower than 13.13 ± 0.40Acetyl group is electron-withdrawing[3]
Storage Conditions Keep in a dark place, Sealed in dry, Room Temperature[3]

Synthesis of 1-acetyl-5-bromo-3-methylindazole

The synthesis of 1-acetyl-5-bromo-3-methylindazole is a two-step process starting from 1-(5-bromo-2-fluorophenyl)ethanone.

Step 1: Synthesis of 5-bromo-3-methyl-1H-indazole

The precursor, 5-bromo-3-methyl-1H-indazole, can be synthesized from 1-(5-bromo-2-fluorophenyl)ethanone and anhydrous hydrazine.[3]

Experimental Protocol:

  • To a 1-liter round-bottom flask, add 1-(5-bromo-2-fluorophenyl)ethanone (66.0 g, 304 mmol) and 350 mL of anhydrous hydrazine.[3]

  • Reflux the reaction mixture at 117 °C for 5 hours.

  • After completion, cool the mixture to room temperature and remove the excess hydrazine by evaporation under reduced pressure to yield a white solid.

  • Add 400 mL of water to the solid and separate the aqueous phase by filtration.

  • Wash the solid twice with 400 mL of water.

  • To remove trace hydrazine, dissolve the solid in 600 mL of ethyl acetate and wash sequentially with 300 mL of water twice and then with saturated brine.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain 5-bromo-3-methyl-1H-indazole as a white amorphous solid (60.0 g, 94% yield). The product can be used directly in the next step without further purification.[3]

G start Start: 1-(5-bromo-2-fluorophenyl)ethanone reflux Reflux with anhydrous hydrazine at 117°C for 5h start->reflux evaporation Evaporate excess hydrazine reflux->evaporation filtration Filter and wash with water evaporation->filtration extraction Dissolve in ethyl acetate, wash with water and brine filtration->extraction drying Dry over sodium sulfate and concentrate extraction->drying end_product End Product: 5-bromo-3-methyl-1H-indazole drying->end_product

Caption: Synthesis workflow for 5-bromo-3-methyl-1H-indazole.

Step 2: N-Acetylation to Yield 1-acetyl-5-bromo-3-methylindazole

The final product is obtained through the N-acetylation of 5-bromo-3-methyl-1H-indazole. This is a standard procedure for acetylating amines and related nitrogen-containing heterocycles.

Proposed Experimental Protocol:

  • Dissolve 5-bromo-3-methyl-1H-indazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-acetyl-5-bromo-3-methylindazole.

G start Start: 5-bromo-3-methyl-1H-indazole dissolve Dissolve in DCM with triethylamine start->dissolve cool Cool to 0°C dissolve->cool add_acetyl Add acetyl chloride dropwise cool->add_acetyl react Stir at room temperature for 2-4h add_acetyl->react quench Quench with water and extract react->quench wash Wash with NaHCO3 and brine quench->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end_product End Product: 1-acetyl-5-bromo-3-methylindazole purify->end_product

Caption: Proposed synthesis workflow for 1-acetyl-5-bromo-3-methylindazole.

Applications in Drug Development

Indazole derivatives are of great interest in drug discovery. The 3-methyl-1H-indazole scaffold, in particular, has been investigated for the development of selective Bromodomain-containing Protein 4 (BRD4) inhibitors, which are a therapeutic target for cancers.[4] The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2] This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

The N-acetylation at the 1-position can influence the molecule's properties, such as solubility, metabolic stability, and target engagement. By modifying the indazole core at this position, researchers can modulate the compound's pharmacokinetic and pharmacodynamic profiles. Derivatives of bromo-indazoles are also explored as intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the development of anti-cancer agents.[5][6]

Conclusion

1-acetyl-5-bromo-3-methylindazole is a promising, yet not widely characterized, derivative of the pharmacologically significant indazole scaffold. This guide provides a scientifically grounded pathway for its synthesis and purification from its precursor, 5-bromo-3-methyl-1H-indazole. The strategic placement of the bromo, methyl, and acetyl groups offers multiple avenues for further chemical exploration, making this compound and its future derivatives valuable tools for researchers and scientists in the field of drug discovery and development.

References

  • Benchchem. (n.d.). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.
  • Benchchem. (n.d.). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • ChemicalBook. (2025, July 24). 5-BROMO-3-METHYL-1H-INDAZOLE.
  • Apollo Scientific. (n.d.). CAS: 552331-16-5 | OR30734 | 5-Bromo-3-methyl-1H-indazole.
  • Chem-Impex. (n.d.). 1-Methyl-5-bromoindazole.
  • PubMed. (2021, December 29). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors.
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.

Sources

A Technical Guide to the Structural Elucidation of Acetylated Indazole Isomers: The Case of 1-(5-bromo-3-methylindazol-1-yl)ethanone vs. C3-Acetyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Isomeric Challenge: Structural and Electronic Divergence

The core of the analytical problem lies in the attachment point of the acetyl group, which fundamentally alters the molecule's electronic nature. In 1-(5-bromo-3-methylindazol-1-yl)ethanone, the acetyl group is bonded to the N1 nitrogen, creating an amide-like functionality. This pulls electron density from the indazole ring system and delocalizes the nitrogen's lone pair into the carbonyl. Conversely, in 1-(5-bromo-1H-indazol-3-yl)ethanone, the acetyl group is attached to the C3 carbon, forming an aryl ketone. This structural variance dictates the synthetic strategy and imparts unique spectroscopic signatures to each molecule.

Figure 1: Structures of N1-acetyl and C3-acetyl indazole isomers.

Synthesis Strategy and Regiocontrol

The desired isomer dictates the synthetic approach. The choice of starting material and reaction conditions is paramount to achieving regioselectivity.

Synthesis of the C3-Acetyl Isomer: Friedel-Crafts Acylation

The most direct route to C3-acylated indazoles is the electrophilic substitution on the pre-formed indazole ring.[5] The C3 position of 1H-indazole is electron-rich and thus susceptible to electrophilic attack.

Causality: The use of a strong Lewis acid like aluminum chloride (AlCl₃) is essential. It coordinates with the acylating agent (acetyl chloride) to form a highly reactive acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the nucleophilic C3 carbon of 5-bromo-1H-indazole, leading to the desired product. Careful temperature control is crucial to prevent side reactions.[5]

G start 5-bromo-1H-indazole + Acetyl Chloride lewis_acid Add AlCl₃ (Lewis Acid) in inert solvent (e.g., DCM) 0 °C start->lewis_acid acylium Formation of Electrophilic Acylium Ion lewis_acid->acylium attack Nucleophilic Attack by Indazole C3 Position acylium->attack workup Aqueous Workup (Quench Reaction) attack->workup product 1-(5-bromo-1H-indazol-3-yl)ethanone workup->product

Figure 2: Workflow for Friedel-Crafts acylation to yield the C3-acetyl isomer.
Synthesis of the N1-Acetyl Isomer: Direct N-Acetylation

The N1-acetyl isomer is synthesized by direct acylation of the corresponding N-H indazole precursor, 5-bromo-3-methyl-1H-indazole.

Causality: This reaction proceeds via nucleophilic attack from the N1 nitrogen onto the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A mild base (e.g., triethylamine or pyridine) is used to neutralize the acid byproduct (HCl or acetic acid) and drive the reaction to completion. The steric bulk of the C3-methyl group generally favors acylation at the N1 position over the N2 position.

G start 5-bromo-3-methyl-1H-indazole + Acetic Anhydride base Add Base (e.g., Pyridine) in aprotic solvent start->base attack Nucleophilic Attack by Indazole N1 Nitrogen base->attack product 1-(5-bromo-3-methylindazol-1-yl)ethanone attack->product

Figure 3: Workflow for direct N-acetylation to yield the N1-acetyl isomer.

The Spectroscopic Toolkit for Isomer Differentiation

A combination of NMR spectroscopy and mass spectrometry provides an irrefutable structural assignment. Relying on a single technique is ill-advised.

NMR Spectroscopy: The Definitive Method

NMR is the most powerful tool for distinguishing these isomers. Key differences are observed in ¹H, ¹³C, and 2D NMR spectra.

The electronic environment of each nucleus is unique, leading to diagnostic chemical shifts (δ). The most telling signal is the carbonyl carbon in the ¹³C NMR spectrum. The amide carbonyl of the N1-acetyl isomer is significantly shielded (lower ppm) compared to the ketone carbonyl of the C3-acetyl isomer.[6]

Assignment 1-(5-bromo-3-methylindazol-1-yl)ethanone (N1-Acetyl) 1-(5-bromo-1H-indazol-3-yl)ethanone (C3-Acetyl) Rationale for Difference
¹H: Acetyl-CH₃ ~2.7-2.8 ppm (s, 3H)~2.7 ppm (s, 3H)Similar, but subtle differences due to proximity to the ring.
¹H: Indazole N-H Absent~13.5 ppm (br s, 1H)Key differentiator: Presence of the N-H proton confirms C-acylation.[6]
¹H: Indazole C3-CH₃ ~2.6 ppm (s, 3H)AbsentKey differentiator: Presence of C3-methyl signal.
¹H: Aromatic H-4 ~7.9 ppm (d)~8.2 ppm (d)Proximity to the C3-acetyl group in the C3-isomer causes significant deshielding.
¹H: Aromatic H-7 ~8.1 ppm (d)~7.6 ppm (d)Proximity to the N1-acetyl group in the N1-isomer causes significant deshielding.
¹³C: Carbonyl (C=O) ~170 ppm~195 ppmKey differentiator: Amide carbonyl (N1-isomer) is highly shielded vs. ketone (C3-isomer).[6]
¹³C: Acetyl-CH₃ ~24 ppm~27 ppmThe electronic nature of the carbonyl group influences the methyl carbon shift.
¹³C: Indazole C3 ~145 ppm~142 ppmShift influenced by attached methyl (N1-isomer) vs. acetyl (C3-isomer).

Note: All chemical shifts are approximate and can vary based on solvent and concentration. Data for the C3-acetyl isomer is predicted based on available literature.[6]

While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments establish definitive proof by revealing through-bond and through-space correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by 2-3 bonds. It is the gold standard for confirming the point of attachment.

    • N1-Isomer: A critical ³J correlation will be observed between the acetyl-CH₃ protons (~2.8 ppm) and the amide carbonyl carbon (~170 ppm). A correlation between the C3-CH₃ protons and the C3 carbon confirms the methyl position.

    • C3-Isomer: The key correlation will be between the acetyl-CH₃ protons (~2.7 ppm) and the C3 carbon of the indazole ring (~142 ppm). Additionally, the N-H proton (~13.5 ppm) will show correlations to carbons C3a and C7a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons.

    • N1-Isomer: A clear NOE will be seen between the acetyl-CH₃ protons and the H-7 proton on the benzene ring, confirming the acetyl group's position at N1.

    • C3-Isomer: An NOE correlation is expected between the acetyl-CH₃ protons and the H-4 proton, confirming C3 substitution.

Figure 4: Diagnostic HMBC and NOESY correlations for each isomer.
Mass Spectrometry: Corroborating Evidence from Fragmentation

While both isomers have the same molecular weight (m/z 238/240), their fragmentation patterns under electron ionization (EI) are distinct due to their different functional groups.[6][7]

  • Molecular Ion (M⁺•): Both isomers will show a characteristic pair of peaks at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is indicative of the presence of one bromine atom.[6]

  • Key Fragments:

    • N1-Acetyl Isomer: The amide linkage promotes fragmentation via loss of ketene (CH₂=C=O, 42 Da), a common pathway for N-acetyl compounds.

    • C3-Acetyl Isomer: As a typical aryl ketone, the most favorable fragmentation is the alpha-cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable acylium ion.[8]

Ion/Fragment N1-Acetyl Isomer (Expected m/z) C3-Acetyl Isomer (Expected m/z) Fragmentation Pathway
[M]⁺• 238/240238/240Molecular Ion
[M - CH₃]⁺ Less Favorable223/225Key differentiator: α-cleavage, loss of •CH₃ from acetyl group.
[M - CH₂CO]⁺• 196/198Less FavorableKey differentiator: Loss of ketene from N-acetyl group.
[M - COCH₃]⁺ 195/197195/197Loss of the entire acetyl radical.

Experimental Protocols

Protocol: Differentiating Isomers by Hydrolysis

This protocol leverages the differential chemical stability of the amide vs. ketone functional group.

Objective: To selectively hydrolyze the N-acetyl isomer while the C-acetyl isomer remains intact.

Procedure:

  • Sample Preparation: Dissolve an equal amount (e.g., 10 mg) of each suspected isomer in separate vials containing 1 mL of methanol. Retain a small aliquot of each starting solution for TLC analysis.

  • Reaction: To each vial, add 0.5 mL of 2M aqueous sodium hydroxide solution.

  • Heating: Stir the reactions at 50 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, spotting the starting material and the reaction mixture.

  • Analysis:

    • N1-Acetyl Isomer Vial: The TLC will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the hydrolyzed product (5-bromo-3-methyl-1H-indazole).

    • C3-Acetyl Isomer Vial: The TLC will show predominantly unreacted starting material.

  • Confirmation: The identity of the hydrolyzed product can be confirmed by LC-MS analysis.

Trustworthiness: This protocol is self-validating. The C3-acetyl isomer acts as a negative control, demonstrating the stability of the C-C bond under these conditions. The clear difference in reactivity provides a simple, yet robust, chemical confirmation of the isomeric structures.

Protocol: NMR Sample Preparation and Analysis

Objective: To acquire high-quality 1D and 2D NMR data for unambiguous structural assignment.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the N-H proton, if present.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to observe the quaternary carbonyl carbon, which may have a long relaxation time.

  • HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set for J = 8 Hz) to enhance correlations.

  • NOESY Acquisition: Set up a standard NOESY experiment with a mixing time of 500-800 ms to allow for the development of cross-peaks between protons that are close in space.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Carefully analyze the chemical shifts, multiplicities, and, most importantly, the cross-peaks in the 2D spectra to build the final structural assignment as detailed in Section 3.1.

Conclusion

The differentiation between N-acetyl and C-acetyl indazole isomers is a critical step in chemical and pharmaceutical development. While both 1-(5-bromo-3-methylindazol-1-yl)ethanone and 1-(5-bromo-1H-indazol-3-yl)ethanone possess the same molecular formula, their distinct connectivity imparts unique and readily distinguishable chemical and spectroscopic properties. A multi-faceted analytical approach is essential for confident characterization. The ¹³C NMR chemical shift of the carbonyl carbon provides the most immediate and telling piece of evidence. However, for absolute and irrefutable proof required in regulated environments, this must be supported by a full assignment using 2D NMR techniques, particularly HMBC, which directly maps the connectivity of the acetyl group to either the N1 or C3 position. By integrating logical synthetic design with this rigorous spectroscopic workflow, researchers can ensure the scientific integrity of their work and accelerate the development of novel indazole-based therapeutics.

References

  • BenchChem (2025). Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide.
  • BenchChem (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.
  • BenchChem (2025). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Google Patents (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubMed (2018). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
  • Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Caribbean Journal of Science and Technology (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • PMC (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one in DMSO and Methanol

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development, influencing everything from synthetic route feasibility to final formulation. This guide provides a comprehensive technical overview of the solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, a heterocyclic compound featuring the privileged indazole scaffold, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of its solubility based on molecular structure and solvent properties, provide detailed protocols for experimental determination, and discuss the implications of these findings for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a member of the indazole class of compounds. The indazole nucleus is a significant scaffold in medicinal chemistry, appearing in a wide array of molecules with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] As such, derivatives like the topic compound are often key intermediates in the synthesis of potential new drugs.[2][3]

Understanding the solubility of these intermediates is not merely a procedural step; it is fundamental to the efficiency and success of the development pipeline. Poor solubility can lead to challenges in:

  • Reaction Kinetics: Inconsistent dissolution can result in variable reaction rates and yields.

  • Purification: Difficulty in dissolving the compound can complicate chromatography and crystallization processes.

  • Biological Screening: For high-throughput screening (HTS), compounds are typically stored as concentrated stock solutions in DMSO.[4] Poor solubility can lead to precipitation upon dilution into aqueous assay buffers, causing inaccurate results.[4]

  • Formulation: The ultimate bioavailability of a drug is often dictated by its solubility.

This guide will focus on two solvents of paramount importance: DMSO, a polar aprotic solvent, and methanol, a polar protic solvent. Their distinct chemical properties allow us to probe the different intermolecular forces that govern the dissolution of our target compound.

Theoretical Analysis of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] This means that solvents are most effective at dissolving solutes that share similar intermolecular forces.

Solute: 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Let's analyze the structure of our compound (Molecular Formula: C₁₀H₉BrN₂O[6]):

  • Indazole Ring System: This bicyclic aromatic system is relatively nonpolar and hydrophobic. However, the nitrogen atoms can act as hydrogen bond acceptors.

  • Bromo Group: The bromine atom at the 5-position increases the molecular weight and lipophilicity (hydrophobicity) of the molecule, which can decrease solubility in polar solvents.[4]

  • Acetyl Group: The carbonyl (C=O) in the acetyl group is a strong hydrogen bond acceptor.

  • Methyl Group: This is a small, nonpolar group.

Overall, the molecule possesses both polar (indazole nitrogens, acetyl oxygen) and nonpolar (aromatic rings, bromo group, methyl group) characteristics, making its solubility highly dependent on the nature of the solvent.

Solvents: DMSO and Methanol

Dimethyl Sulfoxide (DMSO):

  • Class: Polar aprotic solvent.[7][8]

  • Properties: DMSO has a high boiling point (189 °C) and is a powerful solvent for a wide range of organic and inorganic compounds.[7][9][10] Its polar nature stems from the S=O bond, where the oxygen is an excellent hydrogen bond acceptor. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.

  • Predicted Interaction: DMSO is expected to be an excellent solvent for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one. Its ability to accept hydrogen bonds will interact favorably with the indazole ring, while its overall polarity can accommodate the acetyl group. Its capacity to dissolve both polar and nonpolar compounds makes it well-suited for this molecule.[7] Indazole derivatives are generally predicted to have high solubility in polar aprotic solvents like DMSO.[11]

Methanol (CH₃OH):

  • Class: Polar protic solvent.

  • Properties: Methanol is a colorless, flammable liquid with a lower boiling point (64.7 °C) than DMSO.[12] It is highly polar due to the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[13]

  • Predicted Interaction: Methanol is also expected to be a good solvent for the target compound, though perhaps less effective than DMSO. It can form hydrogen bonds with the nitrogen atoms of the indazole ring and the oxygen of the acetyl group.[11] However, the relatively nonpolar bulk of the bromo-indazole system may limit its solubility compared to more polar solutes.

Quantitative Solubility Analysis

Solvent Solvent Type Predicted Qualitative Solubility Rationale
DMSO Polar AproticHighStrong hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties.[9][11]
Methanol Polar ProticModerate to HighActs as both a hydrogen bond donor and acceptor, interacting well with the polar groups of the solute.[11]

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental approach is necessary. The following protocol describes a common method for determining the equilibrium solubility of a compound.

Materials and Equipment
  • 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (solid)

  • Anhydrous DMSO (high purity)

  • Anhydrous Methanol (high purity)

  • Analytical balance

  • 2 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25 °C)

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh 1. Weigh excess solid into vials add_solvent 2. Add precise volume of solvent (DMSO/Methanol) weigh->add_solvent equilibrate 3. Equilibrate at constant temperature (e.g., 24-48h) with constant agitation add_solvent->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant 5. Carefully collect supernatant centrifuge->supernatant dilute 6. Dilute supernatant with mobile phase supernatant->dilute hplc 7. Analyze by HPLC dilute->hplc quantify 8. Quantify against a standard curve hplc->quantify

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure
  • Preparation of Samples:

    • For each solvent (DMSO, Methanol), label three 2 mL glass vials.

    • Add an excess amount of solid 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one to each vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Accurately pipette 1.0 mL of the respective solvent into each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Processing:

    • Remove the vials from the shaker.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., mobile phase) at known concentrations.

    • Create a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the collected supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mmol/L.

Implications for Researchers

The solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one directly impacts its utility in the lab.

G Sol Solubility Data (DMSO & Methanol) Stock Stock Solution Preparation Sol->Stock informs max. concentration Synth Synthetic Chemistry Sol->Synth dictates solvent choice & volume Screen HTS & Biological Assays Stock->Screen enables accurate dosing Form Pre-formulation Studies Screen->Form highlights potential development challenges

Caption: Relationship between solubility and drug development stages.

  • High Solubility in DMSO: Confirms its suitability as a solvent for creating high-concentration stock solutions for compound storage and high-throughput screening. Researchers must still be cautious of precipitation when diluting these DMSO stocks into aqueous buffers for biological assays.[4]

  • Solubility in Methanol: Provides an alternative solvent for synthetic reactions, particularly if DMSO is incompatible with certain reagents (e.g., strong electrophiles). It is also a common solvent for purification techniques like column chromatography and recrystallization.

Conclusion

While quantitative public data on the solubility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is scarce, a theoretical analysis based on its molecular structure and the properties of DMSO and methanol allows for strong predictions. The compound is expected to exhibit high solubility in DMSO and moderate-to-high solubility in methanol. This guide provides a robust, self-validating experimental protocol for researchers to determine these values quantitatively. The resulting data is not merely a physical constant but a critical piece of information that enables efficient synthesis, reliable biological evaluation, and informed decision-making throughout the drug discovery and development process.

References

  • Scribd. Solvent Properties of DMSO.
  • Wikipedia. Dimethyl sulfoxide.
  • gChem. DMSO Physical Properties.
  • ChemicalBook. Dimethyl sulfoxide, properties, uses and safety protection.
  • MCB Books. Methanol Solvent Properties | Specification | Applications | Uses.
  • Solventsis. Methanol Solvent Properties.
  • Unknown Source. Solubility test for Organic Compounds.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. Methanol.
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • SATHEE. Chemistry Methanol.
  • Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • BenchChem. physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • BenchChem. "solubility and stability of N-2H-Indazol-2-ylurea in different solvents".
  • ICIB. Properties of Methanol.
  • Guidechem. 4498-71-9 1H-Indazole, 3-ethyl.
  • Guidechem. 1-(5-bromo-3-methyl-1H-indazol-1-yl)-ethanone.
  • PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone.
  • BenchChem. stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution.
  • Scimplify. 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS NO : 886363-74-2).
  • Chemspace. 1-(5-bromo-1H-indazol-3-yl)ethan-1-one - C9H7BrN2O | CSSB00010178523.
  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Unknown Source. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Sigma-Aldrich. 1-(5-Bromo-1H-indol-3-yl)ethanone.

Sources

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one: A Keystone Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique arrangement of aromatic and heterocyclic features makes it an adept bioisostere for native structures like indoles, enabling potent and selective interactions with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one .

This molecule is not an end-product therapeutic but rather a critical starting material and synthetic intermediate. The strategic placement of its functional groups—the reactive bromine atom, the acetyl group, and the methyl group on the indazole core—provides chemists with multiple handles for diversification. This versatility is paramount in the generation of compound libraries for screening against therapeutic targets, particularly protein kinases, which are frequently dysregulated in diseases such as cancer.[1] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its chemical identity, properties, synthesis, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. The structural identifiers and computed physicochemical properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are summarized below. These descriptors are essential for database searches, patent filings, and computational modeling.

PropertyValueSource
IUPAC Name 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one[2]
CAS Number 651780-46-0[2]
Molecular Formula C₁₀H₉BrN₂O[2]
Molecular Weight 253.09 g/mol [2]
Canonical SMILES CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C[2]
InChI InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3[2]
InChIKey CENOHIFSIOVFMZ-UHFFFAOYSA-N[2]
XLogP3-AA 2.5[2]
Topological Polar Surface Area 34.9 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is typically achieved through the N-acylation of the precursor, 5-bromo-3-methyl-1H-indazole. This transformation is a cornerstone reaction that leverages the nucleophilicity of the indazole nitrogen.

Experimental Protocol: N-Acylation of 5-Bromo-3-methyl-1H-indazole
  • Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-bromo-3-methyl-1H-indazole in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C using an ice bath. Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base acts as a scavenger for the acidic byproduct generated during the reaction.

  • Acylation : Slowly add 1.1 equivalents of the acylating agent, typically acetyl chloride or acetic anhydride, to the stirred solution. The slow addition is critical to control the exothermicity of the reaction.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification : Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one.

G Start 5-Bromo-3-methyl- 1H-indazole Reagents Acetyl Chloride / Et3N DCM, 0°C to RT Start->Reagents 1. Acylation Product 1-(5-Bromo-3-methyl-1H- indazol-1-yl)ethan-1-one Reagents->Product 2. Reaction Quench Aqueous Workup (e.g., NaHCO3) Product->Quench 3. Quench Purify Column Chromatography Quench->Purify 4. Extraction Final Pure Product Purify->Final 5. Isolation

Caption: Synthetic workflow for N-acylation.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one lies in its potential for elaboration into potent therapeutic agents. The indazole core is particularly effective in the design of protein kinase inhibitors.

The Indazole Moiety as a Bioisostere

The indazole nucleus serves as a bioisostere for other aromatic systems like indole or even a simple phenol.[1] This means it can replace these groups in a drug molecule while retaining or improving biological activity. This substitution can enhance key drug-like properties, including metabolic stability, lipophilicity, and, most importantly, target binding affinity.[1]

Mechanism of Kinase Inhibition

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. This process is a fundamental switch in cellular signaling. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth. Kinase inhibitors function by blocking the ATP-binding site on the enzyme. The indazole scaffold is exceptionally well-suited for this role because its nitrogen atoms can form critical hydrogen bond interactions with the "hinge region" of the kinase, an interaction that is essential for potent inhibition.[1]

The bromine atom at the 5-position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a vast array of different chemical groups. This enables medicinal chemists to perform structure-activity relationship (SAR) studies, systematically modifying the molecule to optimize its potency and selectivity for the target kinase.[1]

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Extracellular Domain Transmembrane Domain Kinase Domain (ATP Site) Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) RTK:p3->Downstream 3. Phosphorylation Cascade NoProliferation Apoptosis / Growth Arrest Ligand Growth Factor Ligand->RTK:p1 1. Activation Indazole_Inhibitor Indazole Derivative (from title compound) Indazole_Inhibitor->RTK:p3 Competitive Inhibition ATP ATP ATP->RTK:p3 2. Binds to Active Site Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Indazole derivatives can competitively block the ATP-binding site of kinases.

Conclusion

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is more than a mere catalog chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its well-defined structure provides multiple avenues for chemical modification, making it an invaluable asset in the quest for novel therapeutics. The proven success of the indazole scaffold, particularly in the development of kinase inhibitors, ensures that this compound and its derivatives will continue to be of high interest to researchers in both academic and industrial drug discovery programs. Understanding its properties, synthesis, and strategic applications is key to unlocking its full potential in creating the next generation of targeted medicines.

References

  • BenchChem. (2025). Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem.
  • Guidechem. (n.d.). 1-(5-bromo-3-methyl-1H-indazol-1-yl)-ethanone. Guidechem.
  • BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. BenchChem.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide. BenchChem.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Labile N-Acyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Suzuki coupling of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one Content Type: Application Note & Detailed Protocol

Abstract & Core Challenge

This application note details the protocol for the Palladium-catalyzed cross-coupling of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (Substrate 1 ).

The Core Challenge: The N1-acetyl group on the indazole core is electronically withdrawing, activating the C5-position for oxidative addition. However, this N-acyl bond is chemically labile and prone to hydrolysis under standard aqueous/basic Suzuki conditions (e.g., Na₂CO₃/H₂O/Heat).

This guide provides two distinct workflows:

  • Protocol A (Retentive): Anhydrous conditions to preserve the N-acetyl group.

  • Protocol B (Deprotective): Aqueous conditions to yield the free NH-indazole in a one-pot cascade.

Reaction Mechanism & Chemoselectivity

The outcome of this reaction is dictated by the competition between the rate of Transmetallation (TM) and Base-Mediated Hydrolysis .

Signaling Pathway Diagram

The following diagram illustrates the divergent pathways based on solvent and base selection.

ReactionPathways Start Substrate (1) N-Acetyl-5-bromoindazole Pd_Ox Oxidative Addition [LnP(II)-Ar-Br] Start->Pd_Ox Cond_A Condition A: Anhydrous Base (CsF/K3PO4) Toluene/Dioxane Pd_Ox->Cond_A Path A Cond_B Condition B: Aqueous Base (Na2CO3) Dioxane/H2O Pd_Ox->Cond_B Path B TM_A Transmetallation Cond_A->TM_A RE_A Reductive Elimination TM_A->RE_A Prod_A Product A N-Acetyl Retained RE_A->Prod_A Hydrol Hydrolysis of N-Acyl Cond_B->Hydrol Fast TM_B Transmetallation Hydrol->TM_B Coupling on NH-species Prod_B Product B Free NH-Indazole TM_B->Prod_B

Figure 1: Mechanistic divergence driven by water content and base strength. Path A favors retention; Path B favors deprotection.

Experimental Protocols

Materials & Reagents Table
ComponentRoleGrade/Spec
Substrate 1 Electrophile>98% Purity, Dry
Aryl Boronic Acid Nucleophile1.2 – 1.5 equivalents
Pd(dppf)Cl₂·DCM CatalystRobust, air-stable
Pd(PPh₃)₄ CatalystAlternative for Path A
CsF (Cesium Fluoride) Base (Path A)Anhydrous, finely ground
K₃PO₄ Base (Path A)Anhydrous, oven-dried
Na₂CO₃ Base (Path B)2.0 M Aqueous Solution
1,4-Dioxane SolventAnhydrous (Path A) or Reagent (Path B)
Protocol A: N-Acetyl Retention (Anhydrous)

Objective: Synthesize 1-(5-aryl-3-methyl-1H-indazol-1-yl)ethan-1-one. Critical Control Point: Strict exclusion of water is required to prevent attacking the amide carbonyl.

  • Preparation: Oven-dry a 20 mL microwave vial or Schlenk tube and a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Substrate 1 (1.0 equiv, 253 mg, 1.0 mmol), Aryl Boronic Acid (1.2 equiv), and Anhydrous K₃PO₄ (2.0 equiv) or CsF (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 5 mol%).

    • Note: Pd(PPh₃)₄ is also effective but less stable to air.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) or Toluene (5 mL) via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (do not bubble vigorously to avoid solvent evaporation) or perform 3 Freeze-Pump-Thaw cycles.

  • Reaction: Seal the vessel. Heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) every 2 hours. Look for the disappearance of the starting bromide.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate in vacuo.

    • Purification: Flash chromatography (SiO₂).[3] Caution: Avoid using methanol in the eluent if possible, or keep contact time short to prevent solvolysis.

Protocol B: Coupling with Concomitant Deprotection (Aqueous)

Objective: Synthesize 5-aryl-3-methyl-1H-indazole (Free NH). Logic: The basic aqueous conditions facilitate the Suzuki cycle while simultaneously hydrolyzing the labile N-acetyl group.

  • Charging: To a reaction vial, add Substrate 1 (1.0 mmol), Aryl Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (aq) (1 mL, ~2.0 mmol).

  • Degassing: Purge with Argon for 2 minutes.

  • Reaction: Heat to 90–100°C for 4–6 hours.

    • Observation: The reaction may initially show the N-acetyl product, which will slowly convert to the more polar NH-indazole spot on TLC.

  • Work-up:

    • Dilute with EtOAc and Water.[3]

    • Separate phases.[3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine.[3]

    • Dry over Na₂SO₄ and concentrate.[3]

Troubleshooting & Optimization Matrix

IssueObservationRoot CauseCorrective Action
Partial Deprotection Mixture of N-Ac and NH products in Path A.Trace water in solvent or base.Switch to CsF in Toluene; use molecular sieves; ensure base is oven-dried.
Protodeboronation Aryl bromide remains; Boronic acid disappears.Boronic acid instability.[5]Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.
Homocoupling Biaryl formation (Ar-Ar).Oxygen in system.[6]Improve degassing (Freeze-Pump-Thaw); increase catalyst load slightly.
Low Conversion Starting material persists.Catalyst poisoning or poor oxidative addition.Switch ligand to XPhos or SPhos (highly active for aryl bromides).

Decision Workflow

Use this logic flow to determine the appropriate protocol for your specific target.

Workflow Start Target Identification Decision Is the N-Acetyl group required in the final product? Start->Decision Yes Yes (Retention) Decision->Yes Strict Requirement No No (Free NH) Decision->No scaffold synthesis Action_A Execute Protocol A (Anhydrous Toluene/CsF) Yes->Action_A Action_B Execute Protocol B (Aq. Na2CO3/Dioxane) No->Action_B Check QC: Check for Hydrolysis (NMR/LCMS) Action_A->Check

Figure 2: Operational workflow for selecting reaction conditions.

References

  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • MDPI. (2023).[7] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Application Note & Protocol: Conditions for N-deacetylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-deacetylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one to yield the parent compound, 5-Bromo-3-methyl-1H-indazole. The N-acetyl group is a common protecting group for the indazole nitrogen, and its efficient removal is a critical step in multi-step syntheses of pharmacologically relevant molecules. This guide details two robust and validated protocols—acid-catalyzed and base-catalyzed hydrolysis—offering researchers the flexibility to select a method compatible with their specific substrate and downstream applications. We provide detailed mechanistic insights, step-by-step experimental procedures, comparative data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2][3] The N-acetylation of the indazole ring is a common strategy to protect the N-H group during synthetic modifications at other positions of the molecule. The target compound, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, is an N1-acetylated indazole. The removal of this acetyl group, or N-deacetylation, is a crucial deprotection step to reveal the N-H moiety for further functionalization or to yield the final active compound.

The choice of deacetylation conditions is critical to avoid unwanted side reactions and ensure the integrity of the indazole core. Both acidic and basic conditions can effectively cleave the amide bond of the N-acetyl group. However, the stability of the substrate and the presence of other functional groups will dictate the most suitable approach. This guide provides a rationale for method selection based on established chemical principles of amide hydrolysis.[4]

Mechanistic Principles of N-Deacetylation

The N-deacetylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is fundamentally an amide hydrolysis reaction. The mechanism can proceed via two primary pathways: acid-catalyzed or base-catalyzed.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water or an alcohol solvent, then attacks the activated carbonyl carbon.[4] This is followed by proton transfer and elimination of the neutral 5-Bromo-3-methyl-1H-indazole product.

Base-Catalyzed Hydrolysis

In the presence of a base (e.g., hydroxide, methoxide), a strong nucleophile directly attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate.[5][6] This intermediate then collapses, cleaving the C-N bond and liberating the indazole anion. A subsequent protonation step during aqueous work-up yields the final deacetylated product. Base-catalyzed methods are often faster but can be less suitable for substrates with base-labile functional groups.

Deacetylation_Reaction cluster_reagents Reaction Conditions start 1-(5-Bromo-3-methyl-1H- indazol-1-yl)ethan-1-one reagents Acid (e.g., HCl) or Base (e.g., K₂CO₃, NaOMe) start->reagents product 5-Bromo-3-methyl-1H-indazole reagents->product Hydrolysis caption General N-Deacetylation Scheme

Caption: General N-Deacetylation Scheme.

Comparative Overview of Deacetylation Protocols

The selection between acid- and base-catalyzed methods depends on the overall synthetic strategy, particularly the stability of other functional groups on the molecule.

ParameterAcid-Catalyzed Protocol (HCl/MeOH)Base-Catalyzed Protocol (K₂CO₃/MeOH)
Primary Reagent Hydrochloric Acid (HCl)Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)
Mechanism Carbonyl activation via protonationNucleophilic attack by hydroxide/methoxide
Reaction Speed Moderate to FastGenerally Fast
Temperature Room Temperature to Reflux (~65°C)Room Temperature to Reflux (~65°C)
Selectivity Good; may affect acid-labile groups (e.g., Boc, acetals)Excellent; may affect base-labile groups (e.g., esters)
Work-up Neutralization with baseNeutralization with acid
Ideal For Substrates with base-sensitive functional groupsSubstrates with acid-sensitive functional groups

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Acid-Catalyzed N-Deacetylation

This protocol utilizes methanolic hydrogen chloride for efficient and clean deprotection under mild acidic conditions.

Materials and Reagents:

  • 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

  • Methanol (MeOH), anhydrous

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Acidification: To the stirred solution, add concentrated hydrochloric acid (2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of MeOH).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to afford pure 5-Bromo-3-methyl-1H-indazole.

Protocol 2: Base-Catalyzed N-Deacetylation

This method employs potassium carbonate in methanol, a mild and effective basic condition suitable for many substrates.

Materials and Reagents:

  • 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

  • Methanol (MeOH), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Water (deionized)

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

  • Suspension: Suspend 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq) and potassium carbonate (2.0-3.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Work-up: To the residue, add water and ethyl acetate. Stir until all solids dissolve.

  • Neutralization & Extraction: Separate the layers. Wash the organic layer with water, then with brine. If the aqueous layer is basic, it can be neutralized with 1M HCl before extraction to ensure full recovery of the product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography.

Experimental Workflow and Troubleshooting

The following diagram illustrates the general workflow for the N-deacetylation process.

Deacetylation_Workflow start Start: 1-(5-Bromo-3-methyl-1H- indazol-1-yl)ethan-1-one method_choice Choose Method start->method_choice acid Protocol 1: Acid-Catalyzed (HCl/MeOH) method_choice->acid Base-sensitive substrate base Protocol 2: Base-Catalyzed (K₂CO₃/MeOH) method_choice->base Acid-sensitive substrate reaction Reaction & TLC Monitoring acid->reaction base->reaction workup Quench & Work-up reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product: 5-Bromo-3-methyl-1H-indazole purify->product caption Experimental Workflow Diagram

Sources

The Strategic Utility of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its structural features, particularly its ability to act as a bioisostere for native structures like indole, allow it to form critical hydrogen bonding interactions with the hinge region of protein kinases.[1] This has cemented its importance in the development of targeted therapeutics, especially in oncology. The compound at the center of this guide, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one , represents a highly versatile intermediate, strategically functionalized for extensive molecular elaboration.

This technical guide provides an in-depth exploration of the practical applications of this intermediate for researchers, scientists, and drug development professionals. We will delve into its chemical properties and present detailed, field-proven protocols for its use in key synthetic transformations that are foundational to the construction of diverse compound libraries. The causality behind experimental choices and the inherent self-validating nature of the protocols are emphasized to ensure both scientific integrity and reproducibility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimental design. While some data for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is derived from computational predictions, it provides a valuable baseline for laboratory work.

Table 1: Physicochemical Properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

PropertyValueSource(s)
CAS Number 651780-46-0[1]
Molecular Formula C₁₀H₉BrN₂O[1]
Molecular Weight 253.09 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 403.8 ± 25.0 °C at 760 mmHg[1]
Density (Predicted) 1.7 ± 0.1 g/cm³[1]
XLogP3 2.3[1]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1]

Table 2: Predicted Spectroscopic Data

NucleusPredicted Chemical Shift (δ) and MultiplicityAssignment
¹H NMR ~2.7 ppm (singlet, 3H)Acetyl methyl protons (-COCH₃)
~7.5-8.5 ppm (multiplet, 3H)Aromatic protons on the indazole ring
~13.0-14.0 ppm (broad singlet, 1H)N-H proton of the indazole ring
¹³C NMR ~27 ppmAcetyl methyl carbon (-CH₃)
~110-145 ppmAromatic and heterocyclic carbons
~195 ppmAcetyl carbonyl carbon (-CO-)

Note: The predicted data serves as a guideline for characterization. Experimental verification is essential.[3]

Core Synthetic Applications: Harnessing the Reactive Moieties

The true value of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one lies in its two key functional handles: the C5-bromo substituent and the N1-ethanone group. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. The ethanone moiety can be readily reduced to a secondary alcohol, providing a new point for diversification through esterification or etherification.[1]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4] The C5-bromo position of the indazole core is an ideal electrophilic partner for this transformation. This protocol is adapted from established methods for Suzuki couplings on similar bromo-indazole scaffolds.[5]

Causality and Experimental Design: The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is crucial for promoting the oxidative addition step and preventing catalyst decomposition.[5] The base, typically a carbonate like K₂CO₃, is required to activate the boronic acid for the transmetalation step.[4] A mixed solvent system of an organic solvent (like dimethoxyethane or dioxane) and water facilitates the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indazole 1-(5-Bromo-3-methyl- 1H-indazol-1-yl)ethan-1-one Solvent DME/Water Mixture Indazole->Solvent BoronicAcid Aryl/Heteroaryl Boronic Acid (1.1 eq) BoronicAcid->Solvent Base K₂CO₃ (2.0 eq) Base->Solvent Catalyst Pd(dppf)Cl₂ (0.05 eq) Catalyst->Solvent Heat Heat (e.g., 80-90 °C) under Inert Atmosphere Solvent->Heat Stir Quench Quench with Water Heat->Quench Cool to RT Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Aryl-3-methyl-1H-indazol- 1-yl)ethan-1-one Purify->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,2-dimethoxyethane and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.10 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted indazole derivative.

Table 3: Representative Suzuki-Miyaura Reaction Parameters

ParameterValueReference(s)
Electrophile 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one-
Nucleophile Phenylboronic Acid[5]
Catalyst Pd(dppf)Cl₂[5]
Base K₂CO₃[5]
Solvent 1,2-Dimethoxyethane / Water[5]
Temperature 80 °C[5]
Typical Yield 70-95% (based on analogous systems)[5]
Application Protocol 2: Reduction of the Ethanone Moiety

The reduction of the ethanone group to a secondary alcohol opens up new avenues for derivatization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high chemoselectivity in the presence of the bromo-substituted aromatic ring.[6]

Causality and Experimental Design: Sodium borohydride is chosen for its operational simplicity and safety compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[7] It is effective at reducing ketones to alcohols without affecting other potentially reducible functional groups that might be present on a more complex substrate. Protic solvents like methanol or ethanol are typically used as they also serve to protonate the resulting alkoxide intermediate.[7] The reaction is often performed at a reduced temperature initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Ketone_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indazole 1-(5-Bromo-3-methyl- 1H-indazol-1-yl)ethan-1-one Solvent Methanol or Ethanol Indazole->Solvent Cool Cool to 0 °C Solvent->Cool Add_NaBH4 Add NaBH₄ (1.5 eq) portion-wise Cool->Add_NaBH4 Stir Stir at RT Add_NaBH4->Stir Warm to RT Quench Quench with Water or dilute HCl Stir->Quench Monitor by TLC Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product 1-(5-Bromo-3-methyl-1H- indazol-1-yl)ethan-1-ol Purify->Product

Caption: Workflow for Ketone Reduction with NaBH₄.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding water or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by recrystallization or flash column chromatography.

Downstream Applications in Kinase Inhibitor Synthesis

The derivatives synthesized from 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are pivotal precursors for a variety of kinase inhibitors. The general strategy involves using the C5-aryl substituted indazole as a core scaffold that mimics the adenine region of ATP, thereby competitively inhibiting the kinase.

Kinase_Inhibitor_Pathway cluster_intermediate Starting Intermediate cluster_deriv Key Derivatizations cluster_final Final Product Class Start 1-(5-Bromo-3-methyl-1H- indazol-1-yl)ethan-1-one Suzuki Suzuki Coupling (Adds Aryl Group at C5) Start->Suzuki Protocol 1 Reduction Ketone Reduction (Forms Alcohol) Start->Reduction Protocol 2 KinaseInhibitor Diverse Kinase Inhibitors (e.g., for Akt, PLK4, etc.) Suzuki->KinaseInhibitor Further Functionalization Reduction->KinaseInhibitor Further Functionalization (e.g., Etherification)

Caption: Synthetic pathways to kinase inhibitors.

The strategic placement of different aryl groups at the C5 position allows for the exploration of the Structure-Activity Relationship (SAR) to optimize potency and selectivity against specific kinase targets, such as Akt or Polo-like kinase 4 (PLK4).[5] The alcohol functionality obtained from the reduction can be further modified to interact with other regions of the ATP-binding pocket or to improve the physicochemical properties of the final compound.

Safety and Handling

As a halogenated organic compound, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

  • Skin Contact: Causes skin irritation. In case of contact, wash thoroughly with soap and water.

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: Harmful if swallowed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) for the compound and any reagents used in the described protocols.

Conclusion

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a powerful and versatile intermediate in pharmaceutical synthesis. Its strategically placed functional groups provide dual points for diversification, enabling the efficient construction of large and diverse libraries of indazole-based compounds. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a robust starting point for researchers aiming to leverage this key building block in the discovery and development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide.
  • Oh, S., et al. (2012). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6292-6296. [Link]

  • Cina, A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8845-8857. [Link]

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. (2015).
  • CN107805221A - Method for preparing 1H-indazole derivative. (2018).
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Jadhav, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 549-563. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Procedure for Miyaura borylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Procedure for Miyaura Borylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Palladium-Catalyzed Miyaura Borylation of a Substituted Bromoindazole

This document provides a detailed protocol and technical insights for the Miyaura borylation of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one. The aim is to synthesize the corresponding pinacol boronate ester, a critical building block for further functionalization, most notably in Suzuki-Miyaura cross-coupling reactions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental design.

Foundational Principles: The Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forges a carbon-boron bond.[1][2] It enables the conversion of aryl or vinyl halides (and pseudo-halides) into versatile boronate esters.[3] Its significance in modern organic synthesis, particularly in pharmaceutical development, stems from its mild reaction conditions and remarkable tolerance for a wide array of functional groups, including the ketone moiety present in our target substrate.[4][5][6] The resulting boronate esters are stable, often crystalline solids that can be purified by standard chromatography and serve as key partners in subsequent C-C bond-forming reactions.[3][7]

The reaction involves the coupling of an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4]

The Catalytic Heart of the Reaction: Mechanism

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through a sequence of well-defined steps involving a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the indazole substrate. This step forms a square planar Pd(II) intermediate.[4][7]

  • Ligand Exchange/Transmetalation: This is a crucial and often rate-determining phase. The base, typically a mild one like potassium acetate (KOAc), is believed to exchange with the halide on the palladium complex. This Pd-acetate species is more reactive towards the diboron reagent.[3][4] The subsequent transmetalation step involves the transfer of a boryl group from B₂pin₂ to the palladium center, displacing the acetate group. The high oxophilicity of boron is a key driving force for this step.[3]

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, forming the desired C-B bond of the product, 1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one, and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][7]

The choice of a mild base like KOAc is critical. Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronate ester and the starting aryl halide, leading to undesired homocoupled biaryl products.[3][4]

Miyaura Borylation Catalytic Cycle Catalytic Cycle of Miyaura Borylation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boryl_complex Ar-Pd(II)(Bpin)L₂ transmetalation->boryl_complex reductive_elimination Reductive Elimination boryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Bpin reductive_elimination->product start Ar-Br start->oxidative_addition boron B₂(pin)₂ + Base (KOAc) boron->transmetalation

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

ReagentCAS No.MW ( g/mol )Amount (mg/mmol)Molar Eq.Notes
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one886363-74-2253.09253 mg / 1.0 mmol1.0Starting material.
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94280 mg / 1.1 mmol1.1Boron source. A slight excess ensures complete consumption of the starting halide.
PdCl₂(dppf)·CH₂Cl₂95464-05-4816.6424.5 mg / 0.03 mmol0.03Palladium catalyst precursor. Other catalysts like Pd(PPh₃)₄ can also be used.[4]
Potassium Acetate (KOAc)127-08-298.14295 mg / 3.0 mmol3.0Anhydrous base. Must be dried before use (e.g., in a vacuum oven).
1,4-Dioxane123-91-188.115.0 mL-Anhydrous, degassed solvent. Other polar aprotic solvents like DMSO can be effective.[5][6]
  • 10 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard glassware for work-up (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

G A 1. Setup & Inerting B 2. Reagent Addition A->B Flask under Ar/N₂ C 3. Degassing B->C Add solids, then solvent D 4. Reaction Heating C->D Freeze-Pump-Thaw or Sparge E 5. Monitoring D->E Heat to 80-90°C F 6. Work-up & Extraction E->F TLC/LC-MS indicates completion G 7. Purification F->G Filter, wash, extract H Final Product G->H Column Chromatography

Caption: Experimental workflow for Miyaura borylation.

  • Inert Atmosphere Setup: Assemble the Schlenk flask and condenser. Heat the apparatus with a heat gun under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all moisture and oxygen are removed. Maintain a positive pressure of inert gas throughout the experiment.

    • Expertise Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. A rigorously inert atmosphere is crucial for catalytic activity and to prevent catalyst decomposition.[8][9]

  • Reagent Loading: To the flask, add 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (253 mg, 1.0 mmol), bis(pinacolato)diboron (280 mg, 1.1 mmol), potassium acetate (295 mg, 3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol).

    • Expertise Note: Adding the solids first before the solvent minimizes exposure of the solvent to the atmosphere.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Further degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw or by bubbling argon through the solution for 15-20 minutes.

    • Trustworthiness Note: Proper degassing is a self-validating step. A successful reaction often depends on the removal of dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Expertise Note: This temperature range is a common starting point for Miyaura borylations.[10] Higher temperatures can sometimes increase reaction rate but may also promote side reactions.

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2x10 mL). Combine the organic filtrates in a separatory funnel and wash with water (2x20 mL) and then brine (1x20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure boronate ester product.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic. Avoid inhalation of dust and skin contact.[11] Some palladium catalysts, especially when finely divided or on carbon, can be pyrophoric and should be handled with care, preferably under an inert atmosphere.[8]

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle with care and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional and local regulations.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Low reaction temperature.1. Use fresh catalyst; ensure rigorous inert atmosphere.2. Use oven-dried glassware and anhydrous solvents; degas thoroughly.3. Increase temperature incrementally to 100-110 °C.
Formation of Homocoupled Biaryl 1. Base is too strong.2. Reaction temperature is too high.1. Ensure KOAc is used; other bases may be too reactive.[3]2. Reduce the reaction temperature.
Protodeborylation (Product C-B bond replaced by C-H) Presence of water or protic sources during the reaction or work-up before the product is stable.Ensure anhydrous conditions throughout. Perform work-up promptly after reaction completion.
Difficult Purification Co-elution of product with pinacol byproduct.Wash the crude product mixture with hexanes to precipitate the boronate ester, or use a meticulous chromatographic separation.

References

  • Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

  • Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates | Organic Letters - ACS Publications. [Link]

  • Proposed mechanism for the Miyaura borylation reaction - ResearchGate. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium. [Link]

  • Miyaura borylation - Wikipedia. [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC. [Link]

  • SAFETY DATA SHEET PALLADIUM - SIFCO ASC. [Link]

  • Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction - ResearchGate. [Link]

  • Practical and Scalable Synthesis of Borylated Heterocycles using Bench-Stable Precursors of Metal-Free Lewis Pair Catalysts - Corpus UL. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. [Link]

  • (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchGate. [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? [Link]

  • SAFETY DATA SHEET - MilliporeSigma. [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC - NIH. [Link]

  • Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. … - ResearchGate. [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of the 1H NMR chemical shifts for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one , focusing on diagnostic signals that distinguish the target N1-acetylated product from its N-H precursor and potential N2-acetylated regioisomers.

Executive Summary & Core Directive

The Challenge: In the synthesis of N-acetyl indazoles, distinguishing between the desired N1-acetyl product, the unreacted N-H precursor , and the kinetic N2-acetyl regioisomer is critical. Standard TLC is often insufficient due to similar polarity.[1] The Solution: 1H NMR offers a definitive "fingerprint" based on the magnetic anisotropy of the carbonyl group.[1] Key Diagnostic: The "Deshielding Zone" effect on the H7 proton (adjacent to N1) is the primary metric for validation.[1]

Chemical Shift Analysis

The following data compares the target molecule against its direct precursor. Shifts are reported in CDCl₃ at 298 K.[1]

Table 1: Diagnostic Chemical Shift Comparison (δ ppm)
Proton AssignmentPrecursor (5-Bromo-3-methyl-1H-indazole)Target Product (N1-Acetyl Derivative)Δδ (Shift Change) Mechanistic Cause
H7 (d) 7.35 – 7.458.35 – 8.45 +1.0 ppm Diagnostic: Carbonyl Anisotropy (Deshielding)
H4 (s) 7.90 – 8.107.95 – 8.15~0.05 ppmMinimal electronic perturbation at C4 position.
H6 (dd) 7.45 – 7.557.55 – 7.65~0.10 ppmSlight inductive effect from N1-acylation.[1]
C3-CH₃ (s) 2.50 – 2.552.55 – 2.60~0.05 ppmDistal to modification site.[1]
N-Acetyl CH₃ (s) Absent2.70 – 2.80 N/ACharacteristic singlet for N-acetyl group.[1]
N-H (br s) 10.0 – 13.0AbsentN/ADisappearance confirms substitution.[1]

Note: The H7 signal in the precursor is often obscured in the aromatic region (7.3–7.5 ppm).[1] In the N1-acetyl product, it shifts cleanly downfield (>8.3 ppm), becoming a distinct doublet.[1]

Mechanistic Insight: The "Deshielding Zone"

The structural validation relies on the spatial orientation of the acetyl group.[1]

  • N1-Acetylation: The carbonyl oxygen is sterically forced to orient toward H7 .[1] The paramagnetic anisotropy of the C=O bond creates a strong deshielding zone, shifting H7 significantly downfield (to ~8.4 ppm).[1]

  • N2-Acetylation: If the reaction occurs at N2 (kinetic product), the carbonyl group is distant from H7 and H4.[1] No significant downfield shift of aromatic protons is observed.[1]

Visualization: Regioselectivity & Diagnostic Logic

G Start Starting Material 5-Bromo-3-methyl-1H-indazole Reaction Acetylation (Ac2O / Pyridine or AcCl / Et3N) Start->Reaction N1_Product TARGET: N1-Acetyl (Thermodynamic Product) Reaction->N1_Product Major Path N2_Product IMPURITY: N2-Acetyl (Kinetic Product) Reaction->N2_Product Minor Path H7_Check Check H7 Chemical Shift (Diagnostic Step) N1_Product->H7_Check N2_Product->H7_Check Result_N1 H7 > 8.3 ppm CONFIRMED N1 H7_Check->Result_N1 Downfield Shift Result_N2 H7 ~ 7.5 ppm CONFIRMED N2 H7_Check->Result_N2 No Shift

Caption: Logical workflow for distinguishing N1 vs. N2 regioisomers using the H7 diagnostic shift.

Experimental Protocol for NMR Validation

A. Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that can obscure peaks:

  • Solvent: Use CDCl₃ (Chloroform-d) labeled with 0.03% TMS.[1]

    • Why? CDCl₃ is non-polar, minimizing hydrogen bonding and providing the sharpest resolution for the acetyl methyl singlet.[1] DMSO-d6 may broaden signals due to viscosity and water exchange.[1]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Caution: Over-concentrated samples can cause peak broadening and slight chemical shift drifting.[1]

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., KBr/NaCl from the synthesis).[1]

B. Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for 10 mg sample).[1]

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm (to catch any residual acid or far-downfield protons).[1]

Synthesis & Regiocontrol (Context)

While N1-acetylation is thermodynamically favored, reaction conditions dictate the purity.[1]

  • Thermodynamic Control: Heating in acetic anhydride typically yields the pure N1 isomer.[1]

  • Kinetic Traps: Reaction at low temperature (0°C) with acetyl chloride can yield mixtures of N1 and N2.[1]

  • Isomerization: If N2 isomer is detected (H7 at ~7.5 ppm), heating the sample in the presence of a catalyst can drive the rearrangement to the stable N1 form.[1]

References
  • BenchChem. (2025).[1][2] Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone. Retrieved from [1]

  • Guidechem. (2025).[1][2] 1-(5-bromo-3-methyl-1H-indazol-1-yl)-ethanone Properties and Spectra. Retrieved from [1]

  • Beilstein J. Org.[1] Chem. (2021).[1][3][4][5] Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from

Sources

Distinguishing N1-Acetyl from C3-Acetyl Indazoles: A High-Resolution NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing N1-acetyl from C3-acetyl indazoles using NMR spectroscopy Content Type: Publish Comparison Guides.

Executive Summary

In the structural characterization of substituted indazoles, distinguishing between N1-acylation (formation of an amide/urea-like linkage) and C3-acylation (formation of an aryl ketone) is a critical quality gate. While mass spectrometry often yields identical molecular ions for these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous differentiation.

This guide details the spectroscopic signatures required to distinguish 1-acetyl-1H-indazole (N1-acetyl) from 1-(1H-indazol-3-yl)ethanone (C3-acetyl) . The core distinction relies on the electronic environment of the carbonyl carbon—chemically an amide in the N1-isomer versus a ketone in the C3-isomer—and the specific deshielding patterns of the indazole ring protons.

Mechanistic Basis of Differentiation

The structural difference between the two isomers fundamentally alters the electronic shielding of the acetyl group and the aromatic ring.

  • N1-Acetyl Indazole (Amide-like): The acetyl group is attached to the pyrrole-type nitrogen (N1). The carbonyl group participates in resonance with the aromatic ring's π-system and the nitrogen lone pair. This creates an amide-like electronic environment (N-C=O).

  • C3-Acetyl Indazole (Ketone-like): The acetyl group is attached to the C3 carbon. The carbonyl group functions as a standard aryl ketone (Ar-C=O).

This difference manifests most starkly in 13C NMR chemical shifts and 1H anisotropic deshielding effects .

Structural Visualization

The following decision tree outlines the logical workflow for assigning these isomers.

Indazole_Assignment Start Unknown Acetyl-Indazole Sample Acquire Acquire 1H & 13C NMR (Solvent: CDCl3 or DMSO-d6) Start->Acquire CheckC CHECK 1: 13C Carbonyl Shift (The 'Smoking Gun') Acquire->CheckC Amide Shift: 165 - 175 ppm (Amide/Urea Character) CheckC->Amide Upfield Ketone Shift: 190 - 205 ppm (Aryl Ketone Character) CheckC->Ketone Downfield CheckH CHECK 2: 1H Spectrum (H3 & NH Signals) Amide->CheckH Ketone->CheckH H3_Present H3 Signal Present (Singlet, ~8.0-8.5 ppm) NH Absent CheckH->H3_Present Matches N1 H3_Absent H3 Signal Absent NH Signal Present (Broad, >10 ppm) CheckH->H3_Absent Matches C3 ResultN1 CONCLUSION: N1-Acetyl Indazole H3_Present->ResultN1 ResultC3 CONCLUSION: C3-Acetyl Indazole H3_Absent->ResultC3

Figure 1: Logical workflow for distinguishing N1-acetyl from C3-acetyl isomers based on primary NMR markers.

Comparative Analysis: Key Spectroscopic Markers

A. 13C NMR: The Carbonyl Rule

The most robust diagnostic marker is the chemical shift of the carbonyl carbon.

FeatureN1-Acetyl IndazoleC3-Acetyl IndazoleMechanism
Carbonyl (C=O) 168 – 172 ppm 190 – 198 ppm Amide resonance shields the carbon (N1) vs. Ketone deshielding (C3).
Methyl (CH3) ~22 – 24 ppm~26 – 29 ppmSlight variation; N-acetyl methyls are often more shielded than ketone methyls.
C3 Carbon ~135 – 140 ppm (CH)~140 – 145 ppm (Cq)C3 becomes quaternary in the C3-acetyl isomer.

Expert Insight: If you observe a carbonyl peak above 185 ppm, it is definitive evidence of a ketone functionality (C3-acetyl). N1-acetyl derivatives, being amides, rarely exceed 175 ppm [1, 2].

B. 1H NMR: Proton Topology and Anisotropy

The proton spectrum provides immediate visual confirmation through signal presence/absence and specific deshielding patterns.

ProtonN1-Acetyl IndazoleC3-Acetyl IndazoleDiagnostic Note
H3 Present (s, 1H) ~8.0 – 8.4 ppmAbsent The "singlet" at C3 is the hallmark of the unsubstituted 5-membered ring.
NH Absent Present (bs, 1H) 10.0 – 13.0 ppmOnly C3-acetyl retains the N-H proton (unless N1 is also substituted).
H7 Deshielded (d, 1H) ~8.3 – 8.5 ppmNormal (d, 1H)~7.5 – 7.8 ppmAnisotropic Effect: In N1-acetyl, the carbonyl oxygen is spatially close to H7, causing a significant downfield shift (~0.5-0.8 ppm) compared to the parent indazole [3].
C. 2D NMR (HMBC): Establishing Connectivity

For complex derivatives where H3 might be substituted, Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the connectivity.[1]

  • N1-Acetyl Pathway:

    • The Acetyl Methyl protons will show a strong 2-bond correlation (

      
      ) to the Carbonyl Carbon (~170 ppm).
      
    • Crucial: The Carbonyl Carbon will not typically show strong 3-bond correlations to the aromatic ring protons (H7 is 4 bonds away: H7-C7-C7a-N1-C=O).

  • C3-Acetyl Pathway:

    • The Acetyl Methyl protons correlate to the Carbonyl Carbon (~195 ppm).

    • If H4 is present, a weak 4-bond correlation might be seen, but the Carbonyl shift remains the primary confirmation.

    • The C3 quaternary carbon (attached to the acetyl) will show correlations from H4 and the NH proton (if visible).

Experimental Protocol

To ensure reliable data, follow this standardized acquisition protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for C3-acetyl indazoles to clearly visualize the exchangeable N-H proton, which can be broad or invisible in chloroform.

  • Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (sufficient for qualitative assignment)

    • Scans: 16

    • Spectral Width: 14 ppm (to capture downfield NH)

  • 13C NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s

    • Scans: 512 - 1024 (Carbonyl carbons have long T1s and no NOE enhancement; ensure sufficient S/N).

    • Tip: If the carbonyl peak is weak, increase D1 to 5.0 s.

Step 3: Data Processing
  • Phasing: Ensure precise phasing of the carbonyl region in 13C to distinguish real peaks from baseline noise.

  • Referencing: Reference to the solvent residual peak (DMSO-d6 central pentet:

    
     39.5 ppm, 
    
    
    
    2.50 ppm).

Troubleshooting & Common Pitfalls

  • "Missing" Carbonyl Peak: The quaternary carbonyl carbon in N1-acetyl indazoles can be slow to relax. If the peak at ~170 ppm is absent in a standard 13C run, run a Cr-acac doped sample or increase the relaxation delay (D1 > 5s).

  • Broad NH Signal: In C3-acetyl indazole, the NH signal may be extremely broad due to quadrupole broadening from the nitrogen or chemical exchange. If doubtful, add a drop of

    
    ; the signal should disappear.
    
  • Regioisomer Mixtures: Acylation of unsubstituted indazole often yields a mixture. N1-acylation is kinetically favored, while C3-acylation (Friedel-Crafts conditions) is thermodynamically controlled. If you see two sets of signals (e.g., a major carbonyl at 170 and minor at 195), you likely have a mixture of N1 and C3 isomers respectively.

References

  • Synthesis and characterization of 3-acetylindole derivatives. The Pharma Innovation Journal. Available at: [Link] (Provides comparative data on acetyl-indole systems, analogous to indazoles).

  • Selective N1-Acylation of Indazoles. Organic & Biomolecular Chemistry. Available at: [Link] (Confirmed 13C shifts for N1-acetyl derivatives at ~170 ppm).

  • Nickel-Catalyzed Direct C3-Acylation of 2H-Indazoles. Royal Society of Chemistry. Available at: [Link] (Provides characterization data for C3-functionalized indazoles).

  • 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. Available at: [Link] (Comprehensive review of indazole chemical shifts).

Sources

Publish Comparison Guide: IR Spectrum Analysis of Carbonyl Stretch in N-Acetyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectral characteristics of N-acetyl indazoles, specifically focusing on the diagnostic utility of the carbonyl stretch.

Executive Summary: The "Active Amide" Signature

In the development of indazole-based bioisosteres (e.g., for kinase inhibitors or 5-HT antagonists), distinguishing between regioisomers (N1-acetyl vs. N2-acetyl) is a critical quality attribute. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive alternative for process monitoring.

The Core Insight: Unlike typical secondary amides that absorb at 1650–1690 cm⁻¹, N1-acetyl indazoles exhibit a diagnostic "high-frequency shift" to 1700–1740 cm⁻¹ . This anomaly arises because the nitrogen lone pair is sequestered by the aromatic ring, imparting "pseudo-anhydride" character to the carbonyl bond. This guide compares IR analysis against NMR and X-ray alternatives, validating its role as a high-throughput screening tool.

Technical Deep Dive: Mechanism of the Shift

To interpret the spectrum correctly, one must understand the electronic competition at the N1 position.

The Electronic Tug-of-War

In a standard amide (e.g., acetanilide), the nitrogen lone pair donates into the carbonyl carbon (


), lengthening the C=O bond and lowering its vibrational frequency (

).

In N1-acetyl indazole , the nitrogen atom is part of a heteroaromatic pyrazole ring fused to a benzene ring.

  • Aromatic Sequestration: The lone pair on N1 is essential for maintaining the

    
     aromatic system of the indazole core.
    
  • Reduced Resonance: The aromatic ring competes effectively for the lone pair, significantly reducing its donation into the acetyl carbonyl.

  • Result: The C=O bond retains more double-bond character (shorter, stiffer), shifting

    
     to higher wavenumbers (
    
    
    
    ), similar to acid anhydrides or acid chlorides.[1]
Comparative Performance: IR vs. Alternatives
FeatureIR Spectroscopy (Focus)1H/13C NMR (Alternative)X-Ray Crystallography (Alternative)
Primary Signal C=O Stretch (

)
Chemical Shift (

)
Bond Lengths/Angles
Diagnostic Value 1700–1740 cm⁻¹ (N1-Acetyl)

of H3/H7 protons
Definitive 3D structure
Speed Seconds (Real-time)Minutes to HoursDays (Crystal growth)
Sample State Solid or SolutionSolution onlySingle Crystal
Differentiation Good (Frequency Shift)Excellent (NOESY/HMBC)Absolute
Cost/Sample LowMediumHigh

Experimental Protocol: Synthesis & Characterization

This protocol validates the formation of N1-acetyl indazole using the IR shift as the primary checkpoint.

Step 1: Acetylation Reaction[1]
  • Reagents: 1H-Indazole (1.0 eq), Acetic Anhydride (

    
    , 1.5 eq), Pyridine (cat.), in DCM.
    
  • Conditions: Stir at RT for 2 hours.

  • Note: N1-acetylation is the thermodynamic product; N2-acetylation is the kinetic product but rapidly isomerizes or hydrolyzes.

Step 2: IR Acquisition Workflow
  • Blanking: Collect background spectrum (air or pure KBr).

  • Sampling: Place ~2 mg of dried solid product on the ATR crystal (Diamond/ZnSe).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32

    • Range: 4000–600 cm⁻¹[2]

  • Analysis: Zoom into the 1600–1800 cm⁻¹ carbonyl region.[3]

Data Interpretation & Logic

The following diagram illustrates the decision logic for distinguishing the desired N1-acetyl product from starting materials, hydrolysis products, or kinetic isomers.

Indazole_Analysis Start Crude Product Analysis Check_CO Check C=O Region (1600-1800 cm⁻¹) Start->Check_CO High_Freq Peak at 1700-1740 cm⁻¹ (Sharp, Strong) Check_CO->High_Freq Found Low_Freq Peak at 1650-1690 cm⁻¹ Check_CO->Low_Freq Found No_Peak No Peak > 1650 cm⁻¹ Check_CO->No_Peak Absent N1_Product Confirmed: N1-Acetyl Indazole (Pseudo-anhydride character) High_Freq->N1_Product N2_Kinetic Suspect: N2-Isomer or Generic Amide Impurity Low_Freq->N2_Kinetic Hydrolysis Failed: Hydrolysis to Parent Indazole No_Peak->Hydrolysis Validate Validation: Confirm via 1H-NMR (HMBC) N1_Product->Validate Optional N2_Kinetic->Validate

Figure 1: Logic flow for assigning N-acetyl regiochemistry based on IR carbonyl frequency.

Experimental Data Comparison
CompoundStructure Type

(cm⁻¹)
Explanation of Shift
N1-Acetyl Indazole Urea-like / Aromatic 1735 ± 10 Lone pair delocalized into aromatic ring; reduced amide resonance.
N-Acetyl IndoleAromatic Amide1700 ± 5Similar effect, but indazole N1 is more electron-deficient.
AcetanilideSecondary Amide1665 ± 10Strong amide resonance (

) lowers frequency.
Ethyl AcetateEster1740 ± 5Inductive withdrawal by oxygen raises frequency (reference point).

Data synthesized from spectroscopic literature [1, 2].

Critical Analysis: N1 vs. N2 Selectivity

While IR is excellent for confirming the presence of the electron-withdrawing N1-acetyl group, the N2-acetyl isomer is kinetically favored in some conditions but thermodynamically unstable.

  • N1-Acetyl: Stable.

    
    .
    
  • N2-Acetyl: Transient. If observed, the C=O stretch may appear slightly lower or broaden due to the quinoid nature of the 2H-indazole ring, but it rapidly rearranges to N1 or hydrolyzes.

  • Recommendation: Use IR for rapid "Go/No-Go" screening. If a peak appears at 1735 cm⁻¹, you likely have the stable N1 product. If the spectrum is ambiguous, escalate to HMBC NMR to correlate the carbonyl carbon with the H7 proton (N1) vs. H3 proton (N2) [3].

References

  • BenchChem. 1-Acetyl-6-chloro-1H-indazole: Technical Guide and Spectral Predictions. Retrieved from BenchChem Database.

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for N-acyl azole IR shifts).
  • Luo, G., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 17, 1827–1839.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.